Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Regioisomers
2-Phenoxy-5-(trifluoromethyl)aniline exhibits a predicted LogP value of 4.66, which is substantially higher than its regioisomer 2-[4-(trifluoromethyl)phenoxy]aniline (LogP = 2.68). [1]. This ~2 Log unit difference corresponds to a roughly 100-fold higher partition coefficient, indicating significantly greater lipophilicity and an anticipated enhancement in membrane permeability and passive absorption, a critical factor for designing cell-permeable probes or orally bioavailable leads. [2].
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 4.66 |
| Comparator Or Baseline | 2-[4-(Trifluoromethyl)phenoxy]aniline (CAS 60287-77-6); LogP = 2.68 |
| Quantified Difference | ΔLogP = +1.98 (~100-fold higher partition coefficient) |
| Conditions | Predicted values, consistent estimation method (ChemSrc database) |
Why This Matters
This pronounced difference in lipophilicity can directly influence a compound's suitability for target engagement in cell-based assays and its ADME profile, making the specific regioisomer non-substitutable.
- [1] ChemSrc. 2-Phenoxy-5-(trifluoromethyl)aniline (CAS 50594-29-1) Database Entry. View Source
- [2] ChemSrc. 2-[4-(Trifluoromethyl)phenoxy]aniline (CAS 60287-77-6) Database Entry. View Source
